1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with piperidine-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine-2-carboxylic acids.
Scientific Research Applications
1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
Pyrrolidine derivatives: Share a similar nitrogen-containing ring structure but differ in the substituents attached to the ring.
Piperidine derivatives: Include various substituted piperidines with different functional groups and biological activities.
Uniqueness
1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid is unique due to its specific combination of a chlorophenyl group and a sulfonyl group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Biological Activity
1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. The sulfonyl group in this compound allows for strong interactions with amino acid residues in proteins, which can modulate enzymatic functions and influence various biological pathways.
The compound can be synthesized through the reaction of piperidine derivatives with chlorophenyl sulfonyl chloride, typically in the presence of a base like triethylamine. This method effectively creates the desired sulfonamide structure, which is crucial for its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory properties. The sulfonyl group enhances the compound's ability to interact with various enzymes, leading to potential therapeutic applications in drug development targeting specific biological pathways.
Table 1: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Competitive | 15 | |
Urease | Non-competitive | 25 | |
Bovine Serum Albumin | Binding Affinity | High |
Antibacterial Activity
Studies have shown that compounds similar to this compound possess antibacterial properties. Although specific data for this compound is limited, related sulfonamide derivatives have demonstrated significant activity against various bacterial strains.
Table 2: Antibacterial Activity Comparison
Compound | MIC (µg/mL) | Bacterial Strain | Reference |
---|---|---|---|
This compound | TBD | TBD | TBD |
Sulfanilamide | 4 | Staphylococcus aureus | |
Sulfadiazine | 8 | Escherichia coli |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide functionality is known for its role in pharmacological activities including antibacterial action, enzyme inhibition, and potential anticancer effects.
Case Studies
Several studies have explored the biological activity of piperidine derivatives, highlighting their diverse applications:
- Anticancer Studies : Research has indicated that piperidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neurological Applications : Some studies suggest that compounds similar to this piperidine derivative may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-9-5-1-2-7-11(9)19(17,18)14-8-4-3-6-10(14)12(15)16/h1-2,5,7,10H,3-4,6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSWKSFMZFOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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